molecular formula C14H15N3O5 B11020798 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine

Cat. No.: B11020798
M. Wt: 305.29 g/mol
InChI Key: YHRYQJYXGKJMBI-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using butanoyl chloride or butanoic anhydride in the presence of a base such as pyridine.

    Attachment of the Glycine Moiety: The final step involves the coupling of the quinazolinone derivative with glycine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with varying functional groups.

Scientific Research Applications

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.

    Quinazolin-4(3H)-one derivatives: These derivatives have variations in the substituents on the quinazolinone core, leading to differences in their biological activities and applications.

Uniqueness

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycine is unique due to the presence of the butanoyl and glycine moieties, which can enhance its solubility, bioavailability, and specificity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]acetic acid

InChI

InChI=1S/C14H15N3O5/c18-11(15-8-12(19)20)6-3-7-17-13(21)9-4-1-2-5-10(9)16-14(17)22/h1-2,4-5H,3,6-8H2,(H,15,18)(H,16,22)(H,19,20)

InChI Key

YHRYQJYXGKJMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC(=O)O

Origin of Product

United States

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